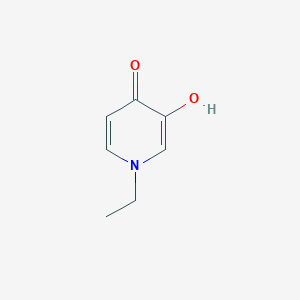

3-Hydroxypyridin-2-one

Übersicht

Beschreibung

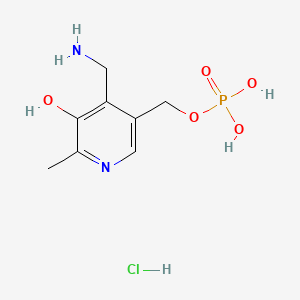

3-Hydroxypyridin-2-one, also known as 3-hydroxy-2-pyridone or 3-hydroxy-2-oxopyridine, is an organic compound with the molecular formula C5H5NO2. It is a white crystalline solid that is soluble in polar solvents such as water and alcohol. It is a common intermediate in organic synthesis and has a wide range of applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Inhibition of Mammalian Enzymes

3-Hydroxypyridin-4-ones, closely related to 3-Hydroxypyridin-2-one, have been studied for their effects on mammalian enzymes. One key area of research is their role as inhibitors of mammalian tyrosine hydroxylase, an iron-containing metalloenzyme. Studies have shown that the lipophilicity of these compounds significantly influences their ability to inhibit this enzyme, with more hydrophilic variants being weaker inhibitors. No significant correlation was found between iron-binding affinity and enzyme inhibitory activity in these compounds (Liu et al., 2001).

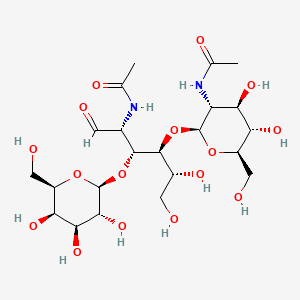

Iron Chelation and Potential in Treating Thalassemia

Research indicates that 3-Hydroxypyridin-4-ones could be effective orally active chelators of iron(III). This property is particularly relevant in the treatment of thalassemia, a blood disorder requiring iron chelation therapy. Modifying the structure of these molecules, particularly through alkyl substitution, can minimize interactions with enzymes like tyrosinase while maintaining iron-binding properties (Hider & Lerch, 1989).

Antimalarial Properties

3-Hydroxypyridin-4-ones have shown potential as antimalarial agents. Their ability to bind iron selectively under biological conditions has been leveraged in the development of treatments for thalassemia-linked iron overload. Some derivatives of this class have demonstrated significant antimalarial effects at non-toxic levels to mammalian cells (Dehkordi et al., 2008).

Antibacterial Applications

Studies have explored the use of 3-Hydroxypyridin-4-one derivatives as antibacterial agents. Through computer-aided design and quantitative structure-activity relationships (QSAR) methods, novel derivatives have been proposed with enhanced antibacterial activity, particularly against Staphylococcus aureus (Sabet et al., 2012).

Microbial Catabolism

The catabolism of 3-Hydroxypyridine in bacteria has been a subject of study, offering insights into the molecular mechanisms of degradation of this compound. The research identified specific gene clusters responsible for this process in various bacterial strains, contributing to the understanding of microbial interactions with pyridine derivatives (Wang et al., 2020).

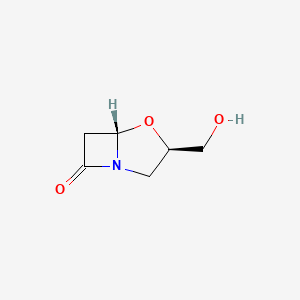

Synthesis and Characterization

The synthesis and physicochemical characterization of 3-Hydroxypyridin-4-ones have been extensively studied. This includes the investigation of their complexes with various elements, which aids in understanding their chemical properties and potential applications in different fields (Griffith & Mostafa, 1992).

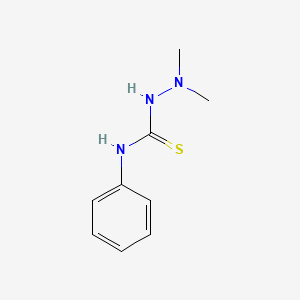

Carcinostatic Activity

3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone, a derivative, has shown activity against various types of cancer, including leukemia and lung carcinoma. This class of compounds shares common structural and reactive features that contribute to their carcinostatic activity (French & Blanz, 1966).

Eigenschaften

IUPAC Name |

1-ethyl-3-hydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)7(10)5-8/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFQNMZAJKFRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879123 | |

| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyridin-2-one | |

CAS RN |

99110-81-3, 125757-81-5 | |

| Record name | 3-Hydroxypyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099110813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

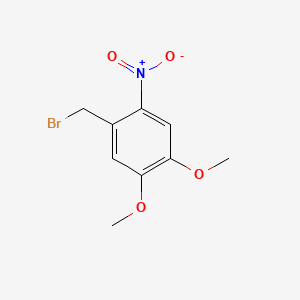

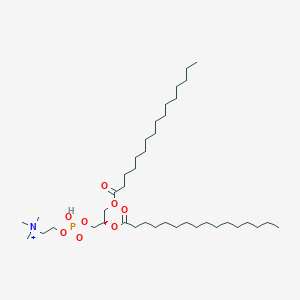

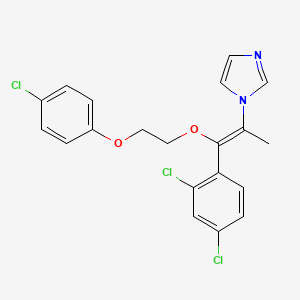

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

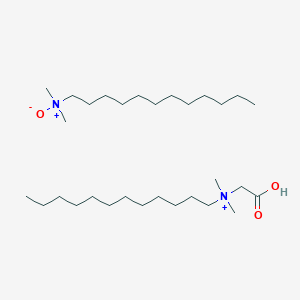

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide](/img/structure/B1229075.png)